molecular formula C25H25BrN2OS B11645435 3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11645435
M. Wt: 481.4 g/mol
InChI Key: CKCLAKWLCMHZOE-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, ethylthiol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in reducing reaction times and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a wide range of substituted derivatives .

Scientific Research Applications

3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE: Similar structure but with a different position of the bromine atom.

    3-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(3-BROMOPHENYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific substitution pattern and the presence of both bromophenyl and ethylsulfanyl groups. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H25BrN2OS

Molecular Weight

481.4 g/mol

IUPAC Name

3-(3-bromophenyl)-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C25H25BrN2OS/c1-2-30-24-27-22-20-12-5-4-9-17(20)16-25(13-6-3-7-14-25)21(22)23(29)28(24)19-11-8-10-18(26)15-19/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3

InChI Key

CKCLAKWLCMHZOE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Br)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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